

Application Notes and Protocols for Aminoethoxyethanol (AEE) in Photoresist Stripper Solutions

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Compound of Interest

Compound Name: *Aminoethoxyethanol*

Cat. No.: *B8391809*

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Audience: Researchers and Scientists in Electronics Manufacturing and Materials Science

Introduction: The complete and efficient removal of photoresist materials is a critical step in semiconductor fabrication. As lithographic technologies advance, photoresists are designed to be more robust and resistant to subsequent etching processes. This increased resilience, often a result of thermal cross-linking or ion implantation, poses a significant challenge for their subsequent removal.^{[1][2][3]} Traditional stripping chemistries are not always effective on these hardened resists.^[4] **Aminoethoxyethanol** (AEE), an amino alcohol with the CAS number 929-06-6, has emerged as a key component in advanced stripper formulations designed to address these challenges.^[5] Its efficacy in dissolving complex, cross-linked polymer networks makes it a valuable tool in modern microfabrication, particularly for negative-tone resists and thick dry films used in wafer-level packaging.^{[3][6]}

These application notes provide an overview of the role of AEE in photoresist strippers, comparative data on formulations, and detailed protocols for laboratory-scale evaluation.

Mechanism of Action

Aminoethoxyethanol functions as a potent dissolving agent within a stripper formulation. The mechanism of photoresist removal by an AEE-based solution is generally understood as a two-part process:

- Penetration and Swelling: The solvent components of the stripper mixture, such as glycols or N-Methyl-2-pyrrolidone (NMP), penetrate the bulk photoresist polymer matrix, causing it to swell.
- Polymer Cleavage: AEE, as an alkanolamine, acts on the cross-linked polymer chains.^[7] Its amine group provides the alkalinity needed to hydrolyze and break down the ester or epoxy linkages within the hardened resist, breaking the polymer into smaller, more soluble fragments.^[8] This chemical action is particularly effective on negative resists, which rely on cross-linking for their structure.^[5]

This combined chemical and physical action allows for the effective dissolution of even heavily processed photoresists that are resistant to simple solvents.^{[5][8]}

Data Presentation: Formulation and Performance

The following tables summarize typical compositions of AEE-based photoresist strippers and compare their general performance characteristics with traditional stripping agents.

Table 1: Example Formulations of Photoresist Strippers

Formulation Type	Primary Component(s)	Amine Component	Other Additives	Target Application
AEE-Based (TMAH-Free)	Diethylene glycol butyl ether (DB), Glycol ethers[9]	2-(2-aminoethoxy)ethanol (AEE), Monoethanolamine (MEA)[9]	Potassium Hydroxide (KOH), Corrosion inhibitors[9]	Thick photoresists, Wafer-level packaging[9]
AEE with Co-solvent	NMP, DMF, or DMI[7]	2-(2-aminoethoxy)ethanol (AEE) (3-10 wt%)[7]	Water, Catechol, Polyhydric alcohol[7]	Resists modified by dry etching and ashing[7]
Traditional Amine-Based	N-Methyl-2-pyrrolidone (NMP)	Monoethanolamine (MEA)	Water, Corrosion inhibitors	General positive and negative resists
Inorganic Base	Water	Tetramethylammonium hydroxide (TMAH)	Surfactants	Positive photoresists
Solvent-Only	Dimethyl sulfoxide (DMSO) or NMP	None	None	Non-cross-linked positive resists[1][2]

Table 2: Performance and Process Parameters

Parameter	AEE-Based Stripper	TMAH-Based Stripper	Solvent-Only (NMP/DMSO)
Operating Temperature	60 - 80°C[1]	60 - 80°C[5]	60 - 80°C[1][2]
Typical Process Time	10 - 30 minutes	5 - 20 minutes	15 - 45 minutes
Efficacy on Cross-linked Resists	High[5]	Moderate to High	Low to Moderate[2]
Material Compatibility	Good with Cu, SnAg solder; formulation dependent[9]	Can be corrosive to certain metals	Generally good, low risk of corrosion
Bath Lifetime	Generally longer than TMAH-based solutions[9]	Shorter due to thermal stability issues[9]	Long, dependent on resist loading
Health & Safety Profile	Alternative to TMAH; standard amine handling precautions[9]	Known potential health effects[9]	NMP is classified as toxic[2]

Experimental Protocols

The following protocols outline a general procedure for evaluating the performance of an AEE-based photoresist stripper in a laboratory setting.

3.1. Protocol for Immersion Stripping Evaluation

This protocol is designed to test the stripping efficiency of a formulation on wafer coupons.

Materials:

- Wafer coupons with processed photoresist
- AEE-based stripper solution
- Glass beakers (250 mL)

- Magnetic stir plate with heating control
- Magnetic stir bar
- Wafer tweezers (Teflon® coated)
- Timer
- Deionized (DI) water
- Isopropyl alcohol (IPA)
- Nitrogen gas gun
- Microscope or Scanning Electron Microscope (SEM) for inspection

Procedure:

- Preparation: Pre-heat the AEE-stripper solution in a glass beaker to the target temperature (e.g., 70°C) on a heated magnetic stir plate. Place a stir bar in the beaker and set to a low speed for slight agitation.[\[9\]](#)
- Immersion: Using wafer tweezers, carefully immerse a photoresist-coated wafer coupon into the heated stripper solution.[\[9\]](#) Start the timer for the desired process time (e.g., 15 minutes).[\[9\]](#)
- Stripping: Allow the coupon to remain in the solution for the entire process time, maintaining constant temperature and agitation.[\[9\]](#)
- Rinsing: Once the time is complete, remove the coupon from the stripper bath. Immediately immerse it in a beaker of DI water for at least 1 minute to rinse. A multi-stage cascade rinse is recommended.
- Final Rinse & Dry: Perform a final rinse with IPA to displace the water and aid in drying.[\[9\]](#) Dry the coupon thoroughly using a nitrogen gas gun.
- Inspection: Examine the coupon surface using an optical microscope for any remaining photoresist residue. For high-resolution inspection, use an SEM to verify complete removal,

especially in high-aspect-ratio features.

3.2. Protocol for Bath Life and Loading Study

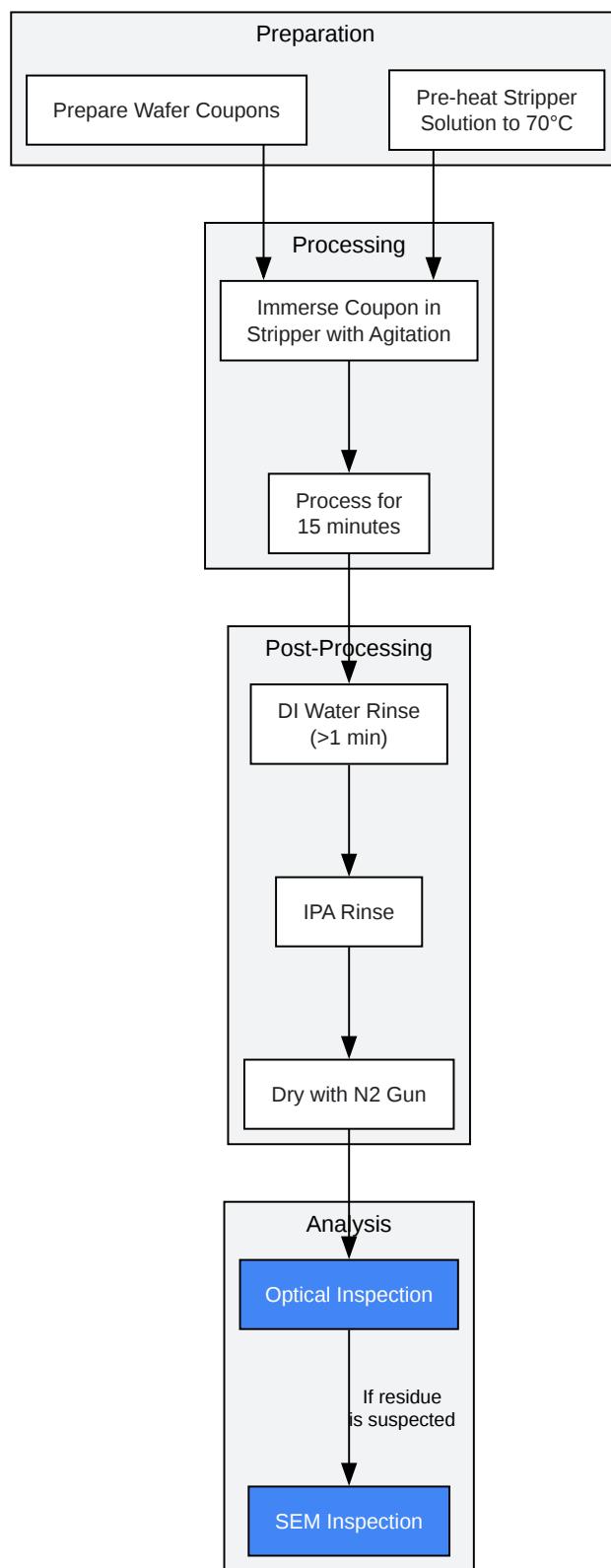
This protocol assesses how the stripper's performance degrades with increased photoresist loading.

Procedure:

- Establish Baseline: Perform an initial stripping evaluation as per Protocol 3.1 with a fresh batch of the AEE solution. Record the time required for complete stripping ("time-to-clear").
- Simulate Loading: Sequentially process a known area of photoresist-coated wafers (e.g., 10 cm² of resist per 100 mL of solution) in the same bath.
- Re-evaluate Performance: After each addition of resist-coated material, repeat the stripping evaluation from Step 1 on a new test coupon.
- Determine Endpoint: Record the time-to-clear for each cycle. The end of the bath's effective life is typically defined as the point where the time-to-clear exceeds a predefined limit (e.g., 200% of the initial time) or when residues are consistently observed after stripping.
- Data Analysis: Plot the time-to-clear versus the cumulative area of resist processed to visualize the bath life performance.

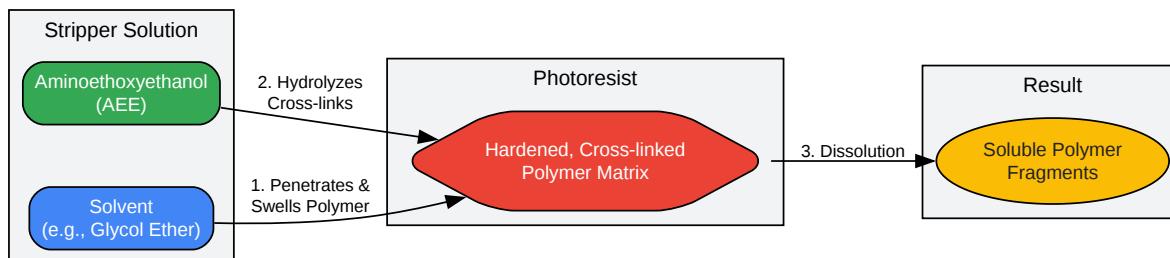
Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed chemical mechanism of AEE in photoresist stripping.



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Caption: Experimental workflow for evaluating photoresist stripper efficacy.



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Caption: Simplified mechanism of AEE-based photoresist stripping.

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